N-Desmethyl regorafenib N-oxide
N-Desmethyl regorafenib N-oxide
Brand Name:
Vulcanchem
CAS No.:
835621-12-0
VCID:
VC0048779
InChI:
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)
SMILES:
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl
Molecular Formula:
C20H13ClF4N4O4
Molecular Weight:
484.8 g/mol
N-Desmethyl regorafenib N-oxide
CAS No.: 835621-12-0
Cat. No.: VC0048779
Molecular Formula: C20H13ClF4N4O4
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835621-12-0 |
|---|---|
| Molecular Formula | C20H13ClF4N4O4 |
| Molecular Weight | 484.8 g/mol |
| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
| Standard InChI | InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) |
| Standard InChI Key | JPEWXTSDCNCZOD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator